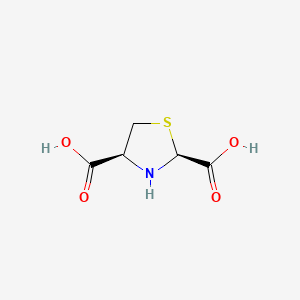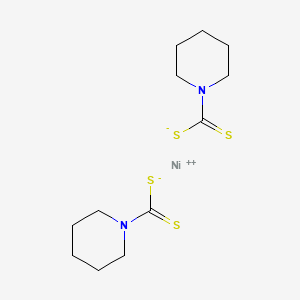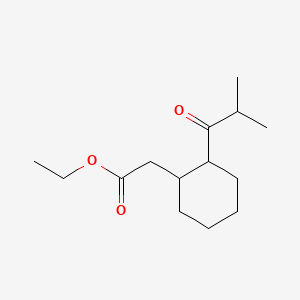
2,4-Thiazolidinedicarboxylic acid, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedicarboxylic acid, cis- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure
Métodos De Preparación
The synthesis of 2,4-Thiazolidinedicarboxylic acid, cis- typically involves the reaction of cysteine with pyruvate. This reaction forms a thiazolidine ring through a condensation process. The reaction conditions often include an acidic environment to facilitate the formation of the thiazolidine ring . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using specific catalysts or adjusting the temperature and pH levels.
Análisis De Reacciones Químicas
2,4-Thiazolidinedicarboxylic acid, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedicarboxylic acid, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its role in various metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, cis- involves its interaction with specific molecular targets and pathways. For example, in the inhibition of melanin production, it interacts with enzymes involved in the melanin biosynthesis pathway, thereby reducing the formation of melanin . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2,4-Thiazolidinedicarboxylic acid, cis- can be compared with other thiazolidine derivatives, such as:
2-Methylthiazolidine-2,4-dicarboxylic acid: This compound has similar structural features but differs in its methyl substitution, which can affect its chemical properties and applications.
Thiazolidine-4-carboxylic acid: Another related compound, which lacks the additional carboxyl group at the 2-position, leading to different reactivity and uses
Propiedades
Número CAS |
141627-80-7 |
|---|---|
Fórmula molecular |
C5H7NO4S |
Peso molecular |
177.18 g/mol |
Nombre IUPAC |
(2S,4S)-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
Clave InChI |
DAXBISKSIDBYEU-GBXIJSLDSA-N |
SMILES isomérico |
C1[C@@H](N[C@@H](S1)C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(S1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)




